N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
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Description
N-(3,5-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C18H16Cl2N2O3S and its molecular weight is 411.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anticancer Activity : Sulfonamide derivatives have been explored for their potential anticancer properties. For instance, the synthesis and pro-apoptotic effects of new sulfonamide derivatives through the activation of p38/ERK phosphorylation in cancer cells suggest that these compounds can significantly reduce cell proliferation and induce apoptosis in various cancer cell lines (Cumaoğlu et al., 2015). Another study on the synthesis of quinoline sulfonamide derivatives discovered their inhibitory effect on tubulin polymerization, presenting a new avenue for anticancer activity (Ma & Gong, 2022).
Antimicrobial and Antibacterial Effects : Research into 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has shown these compounds possess significant antimicrobial activity, highlighting the potential of sulfonamide derivatives in combating bacterial infections (Biointerface Research in Applied Chemistry, 2019). Additionally, green synthesis approaches have led to the creation of quinoxaline sulfonamides with notable antibacterial activity, further emphasizing the role of sulfonamide derivatives in developing new antimicrobial agents (Alavi et al., 2017).
Anion Sensing Applications : The incorporation of sulfonamide moieties into rhenium(I) carbonyls has been investigated for anion sensing, showcasing the compound's utility in detecting various anions with high sensitivity and selectivity (Chang, Sun, & Lees, 2012).
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c19-13-8-14(20)10-15(9-13)21-26(24,25)16-6-11-2-1-5-22-17(23)4-3-12(7-16)18(11)22/h6-10,21H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBGCIIMQMGBGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC(=CC(=C4)Cl)Cl)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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